REACTION_CXSMILES
|
[Cl:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[C:4]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:3]=1[CH:19]=[O:20].[BH4-].[Na+].ClC1N(C2C=CC=CC=2)N=C(C2C=CC=CC=2)C=1CO.O>O1CCOCC1.O>[Cl:1][C:2]1[N:6]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:5]=[C:4]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:3]=1[CH2:19][OH:20] |f:1.2,3.4|
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=NN1C1=CC=CC=C1)C1=CC=CC=C1)C=O
|
Name
|
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
water 5-chloro-4-hydroxymethyl-1,3-diphenyl-pyrazole
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=NN1C1=CC=CC=C1)C1=CC=CC=C1)CO.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is precipitated with a 99 % yield
|
Type
|
CUSTOM
|
Details
|
F 140.5°-141.5° (from toluene)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=NN1C1=CC=CC=C1)C1=CC=CC=C1)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |